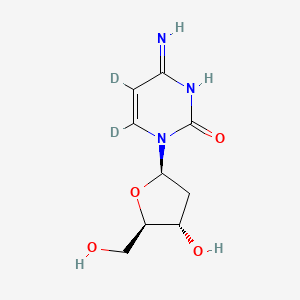

2'-Deoxy Cytidine-5,6-d2

CAS No.:

Cat. No.: VC18533795

Molecular Formula: C9H13N3O4

Molecular Weight: 229.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13N3O4 |

|---|---|

| Molecular Weight | 229.23 g/mol |

| IUPAC Name | 5,6-dideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one |

| Standard InChI | InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i1D,2D |

| Standard InChI Key | CKTSBUTUHBMZGZ-AQAQJVFASA-N |

| Isomeric SMILES | [2H]C1=C(N(C(=O)NC1=N)[C@H]2C[C@@H]([C@H](O2)CO)O)[2H] |

| Canonical SMILES | C1C(C(OC1N2C=CC(=N)NC2=O)CO)O |

Introduction

Chemical and Structural Characteristics

Molecular Composition and Isotopic Labeling

2'-Deoxy Cytidine-5,6-d2 (CAS No. 1186526-91-9) has the molecular formula C₉H₁₁D₂N₃O₄ and a molecular weight of 229.23 g/mol. The deuterium atoms are strategically incorporated at the 5 and 6 positions of the cytosine base, replacing hydrogen atoms. This modification minimally alters the compound’s steric and electronic properties, ensuring compatibility with enzymatic systems while enabling detection via isotopic tracing .

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₁D₂N₃O₄ | |

| Molecular Weight | 229.23 g/mol | |

| IUPAC Name | 5,6-dideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one | |

| SMILES (Isomeric) | [2H]C1=C(N(C(=O)NC1=N)[C@H]2CC@@HO)[2H] | |

| Purity | >95% (HPLC) |

The stereochemistry of the sugar moiety (2'-deoxyribose) remains intact, with the hydroxyl groups at the 3' and 5' positions critical for phosphorylation and incorporation into DNA .

Synthetic and Analytical Considerations

Synthesis involves deuterium exchange at the 5 and 6 positions of cytosine, followed by coupling to 2'-deoxyribose. The process ensures high isotopic enrichment (>95%), as confirmed by HPLC and mass spectrometry . Nuclear magnetic resonance (NMR) spectroscopy reveals distinct splitting patterns due to deuterium’s nuclear spin (I=1), aiding in structural validation.

Applications in Biochemical Research

Metabolic Tracing and DNA Dynamics

2'-Deoxy Cytidine-5,6-d2 is widely used to study DNA synthesis and repair mechanisms. When incorporated into DNA, deuterium labeling allows quantification of replication rates via liquid chromatography-mass spectrometry (LC-MS). For example, in cell culture models, deuterated nucleosides enable precise measurement of DNA turnover without radioactive labels .

Epigenetic Modifications

The compound is pivotal in investigating DNA methylation, a key epigenetic process. Cytosine methylation at CpG sites regulates gene expression, and deuterated analogs help track methyltransferase activity. Studies using 2'-Deoxy Cytidine-5,6-d2 have revealed competitive inhibition of DNA methyltransferases (e.g., M.HhaI and Dnmt1), with half-maximal inhibitory concentrations (IC₅₀) as low as 20 nM .

Table 2: Enzyme Inhibition Data

Mechanistic Insights from Kinetic Studies

Ternary Complex Stability

Ternary complexes of M.HhaI, 2'-Deoxy Cytidine-5,6-d2, and cofactors (AdoMet/AdoHcy) exhibit enhanced stability compared to binary complexes. Half-life (t₁/₂) measurements show:

This stability facilitates structural studies using X-ray crystallography or cryo-EM to resolve enzyme-inhibitor interactions.

Analytical Techniques Enabled by Deuterium Labeling

Mass Spectrometry

Deuterium incorporation increases the mass-to-charge (m/z) ratio of DNA fragments, allowing differentiation from non-labeled strands. For example, in isotope dilution assays, 2'-Deoxy Cytidine-5,6-d2 serves as an internal standard for quantifying deoxycytidine in biological samples .

NMR Spectroscopy

The deuterium isotope effect causes predictable shifts in ¹H and ¹³C NMR spectra. In the cytosine ring, deuterium at C5 and C6 reduces signal splitting, simplifying spectral interpretation.

Comparative Analysis with Related Compounds

5-Aza-2'-Deoxycytidine (Decitabine)

Unlike 2'-Deoxy Cytidine-5,6-d2, decitabine incorporates a nitrogen at position 5, forming irreversible covalent bonds with methyltransferases. While both compounds inhibit DNA methylation, decitabine’s mechanism involves DNA demethylation and cytotoxicity, limiting its use in tracer studies .

5,6-Dihydro-5-azacytosine (DZCyt)

DZCyt shares structural similarities but exhibits slower dissociation rates from methyltransferase complexes (t₁/₂ >150 hours vs. 75 hours for 2'-Deoxy Cytidine-5,6-d2) . This highlights the nuanced impact of minor structural changes on enzyme kinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume